1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of amide chalcones. Chalcones are a type of polyphenolic compound known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . This compound is characterized by the presence of a benzodioxole ring, a piperidine ring, and a propenoyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide typically involves a two-step reaction process . The first step is the synthesis of an intermediate compound, which is then subjected to a Claisen-Schmidt condensation reaction. The detailed steps are as follows:
Synthesis of Intermediate Compound: The intermediate compound is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone.
Claisen-Schmidt Condensation: The intermediate compound is then reacted with piperonal in the presence of a potassium hydroxide (KOH) solution as a catalyst in ethanol, under ultrasonic irradiation. This reaction yields the target compound, this compound.
Chemical Reactions Analysis
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including anti-cancer, anti-infective, and anti-oxidant properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression and cell proliferation .
Comparison with Similar Compounds
1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
These compounds share structural similarities, such as the presence of a benzodioxole ring and a propenoyl group. they differ in their specific substituents and overall molecular structure, which can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-16(20)12-5-7-18(8-6-12)15(19)4-2-11-1-3-13-14(9-11)22-10-21-13/h1-4,9,12H,5-8,10H2,(H2,17,20)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINNCCGQALIHAX-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.